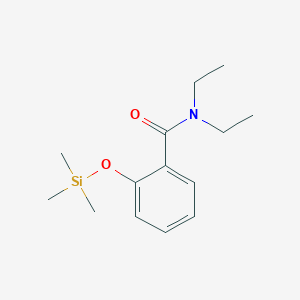
N,N-Diethyl-2-((trimethylsilyl)oxy)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dietil-2-((trimetilsilil)oxi)benzamida: es un compuesto orgánico con la fórmula molecular C14H23NOSi . Es un derivado de la benzamida, donde los átomos de hidrógeno en el nitrógeno se reemplazan por grupos dietilo y el grupo hidroxilo en el anillo de benceno se reemplaza por un grupo trimetilsililo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de N,N-Dietil-2-((trimetilsilil)oxi)benzamida típicamente implica la reacción de 2-hidroxibenzamida con cloruro de trimetilsililo en presencia de una base como trietilamina. La reacción procede bajo condiciones suaves, generalmente a temperatura ambiente, para producir el producto deseado.
Métodos de producción industrial: La producción industrial de N,N-Dietil-2-((trimetilsilil)oxi)benzamida sigue rutas sintéticas similares, pero a una escala mayor. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto. El proceso implica un control cuidadoso de la temperatura, la presión y el tiempo de reacción para lograr una producción eficiente.
Análisis De Reacciones Químicas
Tipos de reacciones: N,N-Dietil-2-((trimetilsilil)oxi)benzamida experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden convertirlo en aminas u otras formas reducidas.
Sustitución: El grupo trimetilsililo se puede sustituir por otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Los reactivos como los halógenos o los agentes alquilantes se pueden utilizar para reacciones de sustitución.
Principales productos formados:
Oxidación: Óxidos y derivados hidroxilo.
Reducción: Aminas y otras formas reducidas.
Sustitución: Varias benzamidas sustituidas dependiendo del reactivo utilizado.
Aplicaciones Científicas De Investigación
N,N-Dietil-2-((trimetilsilil)oxi)benzamida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como reactivo en la síntesis orgánica, particularmente en la formación de éteres de sililo y otros derivados.
Biología: Se estudia el compuesto por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Se está llevando a cabo una investigación para explorar sus posibles aplicaciones terapéuticas, incluido su uso como precursor para el desarrollo de fármacos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de N,N-Dietil-2-((trimetilsilil)oxi)benzamida implica su interacción con objetivos moleculares específicos. El grupo trimetilsililo mejora la estabilidad y reactividad del compuesto, permitiéndole participar en varias reacciones químicas. Los grupos dietilo en el átomo de nitrógeno proporcionan impedimento estérico, lo que influye en la reactividad general y la selectividad del compuesto en las reacciones.
Comparación Con Compuestos Similares
Compuestos similares:
Benzamida: El compuesto principal, con una estructura más simple y una reactividad diferente.
N,N-Dietilbenzamida: Estructura similar pero carece del grupo trimetilsililo.
2-((Trimetilsilil)oxi)benzamida: Estructura similar pero carece de los grupos dietilo en el nitrógeno.
Singularidad: N,N-Dietil-2-((trimetilsilil)oxi)benzamida es única debido a la presencia de ambos grupos dietilo y trimetilsililo, que imparten propiedades químicas y reactividad distintas. Esta combinación lo convierte en un compuesto valioso para diversas aplicaciones en investigación e industria.
Propiedades
Número CAS |
88769-08-8 |
|---|---|
Fórmula molecular |
C14H23NO2Si |
Peso molecular |
265.42 g/mol |
Nombre IUPAC |
N,N-diethyl-2-trimethylsilyloxybenzamide |
InChI |
InChI=1S/C14H23NO2Si/c1-6-15(7-2)14(16)12-10-8-9-11-13(12)17-18(3,4)5/h8-11H,6-7H2,1-5H3 |
Clave InChI |
BXLKGJRAPQSMCW-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C(=O)C1=CC=CC=C1O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















